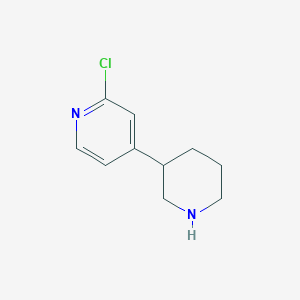

Pyridine, 2-chloro-4-(3-piperidinyl)-

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Synthetic and Medicinal Chemistry

Pyridine and piperidine are two of the most ubiquitous nitrogen-containing heterocyclic compounds in the world of chemistry. The pyridine ring, an aromatic six-membered heterocycle, is a fundamental component in a vast number of pharmaceuticals and natural products, including vitamins. google.comnih.gov Its aromatic nature and the presence of a lone pair of electrons on the nitrogen atom allow it to participate in a wide array of chemical reactions and to interact with biological targets. nih.gov The pyridine moiety is found in drugs with diverse applications, such as anticancer, antiviral, and central nervous system-acting agents. researchgate.net

The piperidine ring, a saturated six-membered heterocycle, is also a cornerstone in drug design. mdpi.com Its flexible, chair-like conformation allows it to present substituents in well-defined spatial orientations, which is crucial for binding to biological receptors. mdpi.com The piperidine scaffold is present in numerous alkaloids and is a key structural element in many classes of drugs, including analgesics, antipsychotics, and antihistamines. mdpi.com The combination of these two rings into a single hybrid structure, therefore, presents a promising avenue for the development of new chemical entities with novel properties.

Historical Context and Early Explorations of Chlorinated Pyridine-Piperidine Hybrids

The synthesis of pyridine derivatives has a rich history, with the first major synthesis being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The production of pyridine itself was initially reliant on extraction from coal tar, a labor-intensive and inefficient process. wikipedia.org A significant advancement came in 1924 with the invention of a more efficient synthesis by the Russian chemist Aleksei Chichibabin. wikipedia.org

The exploration of chlorinated pyridine derivatives has been driven by their utility as versatile intermediates in organic synthesis. The chlorine atom can act as a leaving group, allowing for the introduction of various functional groups onto the pyridine ring through nucleophilic substitution reactions. nih.gov The synthesis of hybrid molecules containing both a chlorinated pyridine and a piperidine moiety has been a subject of interest in the development of new pharmaceuticals. For instance, a patented method describes the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, a key intermediate in the production of the anti-ulcer drug Lafutidine. google.com This synthesis involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine. google.com Such synthetic strategies highlight the established methodologies for creating linkages between these two important heterocyclic systems.

Structural Elucidation and Naming Convention of Pyridine, 2-chloro-4-(3-piperidinyl)-

The systematic name "Pyridine, 2-chloro-4-(3-piperidinyl)-" precisely describes the molecular architecture of the compound. According to IUPAC nomenclature, the parent structure is a pyridine ring. The substituents are a chlorine atom at the 2-position and a piperidinyl group at the 4-position. The "(3-piperidinyl)" designation indicates that the piperidine ring is attached to the pyridine ring via its 3-position.

The structure consists of a planar, aromatic pyridine ring and a non-planar, saturated piperidine ring. The chlorine atom at the 2-position of the pyridine ring is expected to influence the electron distribution of the aromatic system. The piperidine ring, with its flexible conformation, can adopt different spatial orientations relative to the pyridine ring.

While a specific CAS number for "Pyridine, 2-chloro-4-(3-piperidinyl)-" was not readily found in the searched resources, closely related isomers are commercially available. For example, the isomer "2-Chloro-3-pyridinyl 3-piperidinyl ether" is available from chemical suppliers. sigmaaldrich.com

Table 1: Physicochemical Properties of a Closely Related Isomer: 2-Chloro-3-pyridinyl 3-piperidinyl ether

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| Form | Solid |

| SMILES String | ClC1=NC=CC=C1OC2CCCNC2 |

| InChI Key | MTWIRWGGSHIDHZ-UHFFFAOYSA-N |

Note: The data in this table is for the isomer 2-Chloro-3-pyridinyl 3-piperidinyl ether and is provided for illustrative purposes. sigmaaldrich.com

Current Research Landscape and Academic Interest in Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives

The pyridine-piperidine hybrid scaffold continues to be an area of active research, with a particular focus on the development of new therapeutic agents. A notable example of recent research is the discovery of novel 3-piperidinyl pyridine derivatives as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org In a 2022 study published in the Journal of Medicinal Chemistry, researchers designed and synthesized a series of 3,4-disubstituted pyridine derivatives, demonstrating the therapeutic potential of this scaffold. acs.org

Furthermore, the versatility of the chlorinated pyridine moiety as a synthetic handle allows for the creation of diverse libraries of compounds for biological screening. Research on related structures has shown a wide range of biological activities, including antimicrobial and anticancer properties. For example, various pyridine and thienopyridine derivatives have been synthesized and evaluated for their antimicrobial activity. The development of hybrid molecules that combine the structural features of pyridine and piperidine remains a promising strategy in the quest for new and effective drugs. nih.gov

Table 2: Examples of Biological Activities of Related Pyridine-Piperidine Derivatives

| Compound Class | Biological Activity | Research Focus |

| 3,4-Disubstituted Pyridine Derivatives | Cholesterol 24-hydroxylase (CH24H) inhibition | Neurodegenerative diseases |

| Pyridylpiperazine Hybrids | Urease inhibition | Anti-ulcer agents |

| Pyrrolo[3,4-c]pyridine Derivatives | Analgesic and sedative effects | Central nervous system disorders |

| Chlorinated Pyridine Derivatives | Antimicrobial, Anticancer | Infectious diseases, Oncology |

This ongoing research underscores the continued importance of the Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold and its analogues in modern medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

1256795-32-0 |

|---|---|

Molecular Formula |

C10H13ClN2 |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-4-piperidin-3-ylpyridine |

InChI |

InChI=1S/C10H13ClN2/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h3,5-6,9,12H,1-2,4,7H2 |

InChI Key |

CKTSJQNAQYVGDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Pyridine, 2 Chloro 4 3 Piperidinyl

Retrosynthetic Analysis of Pyridine (B92270), 2-chloro-4-(3-piperidinyl)-

A retrosynthetic analysis of the target molecule, Pyridine, 2-chloro-4-(3-piperidinyl)-, identifies the most strategic bond disconnection at the C-C bond between the C4 position of the pyridine ring and the C3 position of the piperidine (B6355638) ring. This disconnection simplifies the complex target into two more readily accessible precursor fragments.

This primary disconnection leads to two key synthons: a 2-chloropyridine-4-yl cation and a 3-piperidinyl anion, or their synthetic equivalents. The practical implementation of this strategy relies on preparing a 2-chloropyridine (B119429) derivative functionalized at the 4-position with a leaving group (like a halogen) to act as an electrophile, and a piperidine derivative functionalized at the 3-position with an organometallic or organoboron group to act as a nucleophile (or vice-versa) in a cross-coupling reaction. This approach is analogous to strategies used for the regioselective functionalization of other 2-chloropyridines. researchgate.net

The piperidine nitrogen would require a protecting group, such as a tert-butoxycarbonyl (Boc) group, throughout the synthesis to prevent side reactions and to ensure compatibility with the organometallic intermediates.

Precursor Synthesis Strategies for Pyridine, 2-chloro-4-(3-piperidinyl)- Building Blocks

Approaches to 2-Chloropyridine Derivatives

The 2-chloropyridine fragment must be functionalized at the 4-position to enable the crucial C-C bond formation. A common and versatile precursor is a dihalogenated pyridine, such as 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine, where the differing reactivity of the halogens can be exploited. Several methods exist for the synthesis of substituted 2-chloropyridines. chempanda.com

One established method involves the chlorination of pyridine-N-oxides. tandfonline.com For instance, oxidation of a substituted pyridine to its N-oxide followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride can introduce a chlorine atom at the C2 position. chempanda.comtandfonline.com Another approach is the direct chlorination of pyridine, though this can sometimes lead to a mixture of products. chempanda.com The synthesis of 2-chloropyridine derivatives can also be achieved via the cyclization of acyclic precursors, such as 1,3-butadiene (B125203) derivatives, in the presence of hydrogen chloride. google.com For obtaining specifically functionalized 2-chloropyridines, starting from more complex materials like 2,6-dichloropyridine (B45657) and performing selective functionalization is also a viable route. psu.edu

Table 1: Selected Methods for the Synthesis of 2-Chloropyridine Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Pyridine-N-oxide | Phosphorus oxychloride, Triethylamine | 2-Chloropyridine | tandfonline.com |

| 2-Hydroxypyridine | Phosphoryl chloride | 2-Chloropyridine | chempanda.com |

| 1,3-Butadiene derivative | Hydrogen chloride | 2-Chloropyridine derivative | google.com |

Synthesis of 3-Piperidinyl Moieties

The synthesis of the 3-piperidinyl building block, typically as a protected and activated species, is a critical step. Piperidines are prevalent scaffolds in pharmaceuticals, and numerous synthetic methods have been developed. mdpi.comajchem-a.com A common strategy for creating 3-substituted piperidines is the hydrogenation of corresponding pyridine derivatives. mdpi.comwikipedia.org

More advanced and stereoselective methods have emerged. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can convert pyridine derivatives into 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the desired 3-substituted piperidines. acs.org This method involves a three-step sequence: partial reduction of pyridine, asymmetric carbometalation, and a final reduction. acs.org Chemo-enzymatic strategies, which use a combination of chemical synthesis and biocatalysis, also provide an efficient route to asymmetrically dearomatize activated pyridines to yield stereo-defined substituted piperidines. acs.org For the purpose of cross-coupling, the synthesized piperidine would need to be functionalized at the C3 position, for example, as N-Boc-3-bromopiperidine or an N-Boc-piperidine-3-boronic ester.

Table 2: Modern Synthetic Approaches to 3-Substituted Piperidines

| Method | Key Transformation | Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a 3-substituted pyridine | Widely applicable, various catalysts (Ni, Co, Ru) | mdpi.comwikipedia.org |

| Asymmetric Reductive Heck | Rh-catalyzed carbometalation of a dihydropyridine (B1217469) | High enantioselectivity, access to chiral piperidines | acs.org |

| Chemo-enzymatic Cascade | Amine oxidase/ene imine reductase cascade | High stereoselectivity, green chemistry approach | acs.org |

C-C Bond Formation Methodologies for Coupling Pyridine and Piperidine Fragments

With the two key building blocks in hand, the final step is their convergent coupling. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org In the context of synthesizing Pyridine, 2-chloro-4-(3-piperidinyl)-, this would typically involve the reaction of a 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) with an N-protected piperidine-3-boronic acid or its corresponding ester.

The reaction is performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). nih.govnih.gov While the Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups, the coupling of 2-pyridyl organometallics can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, which can affect catalyst activity. researchgate.net Careful selection of ligands, such as bulky phosphines, can mitigate these issues and promote efficient coupling. libretexts.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation | libretexts.orgnih.gov |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the Pd(0) active species, tunes reactivity | libretexts.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species | nih.gov |

| Solvent | Dioxane/Water, DME, Toluene | Solubilizes reactants | nih.gov |

| Boron Reagent | Boronic acid (RB(OH)₂) or Boronic ester (RB(OR)₂) | Nucleophilic partner | libretexts.org |

Negishi Coupling and Related Organometallic Approaches

The Negishi coupling presents a powerful alternative to the Suzuki-Miyaura reaction. It involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide or triflate. orgsyn.org This reaction is particularly effective for forming C(sp²)-C(sp³) bonds and often exhibits high functional group tolerance and reactivity. nih.gov

For the synthesis of the target molecule, the Negishi pathway could involve two scenarios:

Reaction of a 2-chloro-4-halopyridine with a 3-(iodo- or bromozincio)piperidine derivative.

Reaction of a 3-halopiperidine with a (2-chloro-pyridin-4-yl)zinc halide.

The organozinc reagents are typically prepared in situ from the corresponding organohalide via transmetalation with an organolithium reagent or by direct insertion of activated zinc. orgsyn.org The subsequent cross-coupling with the halide partner is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. orgsyn.orgnih.gov The Negishi coupling is often noted for its mild reaction conditions and high yields, making it a valuable strategy for constructing complex heterocyclic systems. nih.gov

Direct Arylation and Functionalization Strategies

The synthesis of the 2-chloro-4-(3-piperidinyl)pyridine scaffold can be approached through several strategic disconnections, primarily involving the formation of the crucial carbon-carbon bond between the pyridine and piperidine rings. Key strategies include the functionalization of a pre-existing 2-chloropyridine at the C4 position or the coupling of a piperidine derivative to a pyridine ring.

Palladium-catalyzed cross-coupling reactions are a principal tool for this purpose. One effective method involves the C4-selective cross-coupling of 2,4-dichloropyridine (B17371) with organometallic reagents. The use of a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, with a palladium catalyst can override the conventional reactivity where the C2 halide (adjacent to the nitrogen) is more reactive. nih.gov This allows for the selective installation of various aryl and alkyl groups at the C4 position while retaining the C2 chlorine for further functionalization or as a final feature. nih.gov This ligand-controlled system is effective for Suzuki, Kumada, and Negishi cross-couplings, enabling the use of organoboron, organomagnesium, and organozinc reagents, respectively. nih.gov

Another powerful strategy involves the direct C4-metalation of pyridine derivatives. Overcoming the inherent electronic properties of the pyridine ring, which favor C2 functionalization, can be achieved using specific reagents. nih.gov For instance, n-butylsodium can deprotonate pyridine selectively at the C4 position, creating a 4-sodiopyridine intermediate. nih.gov This nucleophilic intermediate can then be trapped with an appropriate electrophile. For more complex couplings, the 4-sodiopyridine can be transmetalated with zinc chloride to form a 4-pyridylzinc chloride, which can then undergo Negishi cross-coupling with a variety of aryl and heteroaryl halides. nih.gov This approach has been successfully applied to the late-stage functionalization of complex molecules. nih.gov

Direct C-H arylation represents a more atom-economical approach, eliminating the need for pre-functionalization of one of the coupling partners. chemrxiv.org Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been developed, offering a streamlined, cost-effective alternative to traditional cross-coupling reactions. chemrxiv.orgchemrxiv.org While these methods highlight the potential for direct coupling, achieving C4 selectivity on a simple pyridine ring remains a significant challenge due to the electronic activation of the C2 and C6 positions by the nitrogen atom. nih.govresearchgate.net

Finally, nucleophilic aromatic substitution (SNAr) offers a classical yet effective route. A suitably protected 3-aminopiperidine or a related piperidine nucleophile can displace a leaving group, such as a halogen, at the C4 position of a 2-chloropyridine derivative. This is exemplified in the synthesis of related structures where piperidine derivatives displace fluorine atoms from pyridine rings at high temperatures. acs.org The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) demonstrates the feasibility of SNAr at the C2 position, facilitated by the electron-withdrawing nitro group. nih.gov A similar principle applies to the C4 position if a suitable electron-withdrawing group or activating feature is present.

Table 1: Direct Arylation and Functionalization Strategies

| Strategy | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| C4-Selective Cross-Coupling | Pd catalyst, IPr (NHC ligand), Organoboron/zinc/magnesium reagents | A sterically hindered ligand directs coupling to the C4 position of 2,4-dichloropyridine, leaving the C2-chloro substituent intact. | nih.gov |

| C4-Metalation and Trapping | n-Butylsodium, ZnCl₂, Pd catalyst, Aryl halides | Deprotonation of 2-chloropyridine at C4, followed by transmetalation to zinc and subsequent Negishi cross-coupling. | nih.gov |

| Direct C-H Arylation | Pd catalyst, Fluoroarenes | Direct coupling of a C-H bond on one partner with a C-Halogen bond on the other, though C4 selectivity can be challenging. | chemrxiv.orgchemrxiv.org |

| Nucleophilic Aromatic Substitution (SNAr) | Piperidine nucleophile, 2-chloro-4-halopyridine | Displacement of a halide at the C4 position by a piperidine derivative, often requiring high temperatures or activating groups. | acs.org |

Halogenation and Functional Group Interconversion at the Pyridine Ring

Chlorination Techniques and Regioselectivity

Introducing a chlorine atom specifically at the C2 position of a 4-(3-piperidinyl)pyridine intermediate is most effectively achieved through the chemistry of pyridine N-oxides. The direct halogenation of pyridine is often unselective and requires harsh conditions. researchgate.net In contrast, oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution and also enables deoxygenative functionalization. researchgate.netscripps.eduyoutube.com

The most common and highly regioselective method for C2-chlorination is the treatment of a pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂). researchgate.netresearchgate.netyoutube.com The reaction proceeds via activation of the N-oxide oxygen by the electrophilic reagent, which dramatically increases the electrophilicity of the C2 and C4 positions of the pyridine ring. researchgate.net This allows for the nucleophilic attack of a chloride anion at the C2 position. A subsequent elimination step removes the activated oxygen group and restores the aromaticity of the ring, yielding the 2-chloropyridine derivative. researchgate.net The regioselectivity is generally high for the C2 position, although C4-chlorinated byproducts can sometimes form. researchgate.netyoutube.com Reaction conditions can be optimized to favor C2-chlorination, for example by controlling the temperature and stoichiometry of the reagents. youtube.com

Table 2: C2-Chlorination Techniques

| Method | Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Deoxygenative Chlorination | POCl₃, SOCl₂, or (COCl)₂ | Pyridine N-oxide | High regioselectivity for the C2 position. Proceeds under relatively mild conditions. The most common laboratory method. | researchgate.netresearchgate.netyoutube.com |

| Direct Gas-Phase Halogenation | Cl₂ | Pyridine | Industrial method requiring high temperatures. Often results in a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine. | youtube.com |

Transformations of Other Halogens to Chlorine

Halogen exchange, or a "retro-Finkelstein" reaction, provides a pathway to convert a different halogen at the C2 position, such as bromine or iodine, into the desired chlorine. frontiersin.org Such transformations are thermodynamically challenging as they involve replacing a better leaving group (iodide or bromide) with a poorer one (chloride). Consequently, these reactions are typically not spontaneous and require metal catalysis. frontiersin.orgnih.gov

Various transition metal complexes, particularly those involving copper, nickel, and palladium, have been developed to facilitate these exchanges. frontiersin.orgnih.gov The mechanism generally involves the oxidative addition of the aryl halide (e.g., 2-bromopyridine (B144113) derivative) to a low-valent metal center, followed by a ligand exchange where the halide on the metal is swapped with a chloride from the reaction medium (e.g., from a salt like CuCl or an additive). The final step is a reductive elimination that releases the aryl chloride product and regenerates the active catalyst. frontiersin.org While these methods are well-established for a range of aryl halides, their application to specific, highly functionalized substrates like a 4-(3-piperidinyl)-2-bromopyridine would require empirical optimization of catalysts, ligands, and reaction conditions to achieve high efficiency and avoid side reactions. sciencemadness.org

Stereoselective Synthesis of Pyridine, 2-chloro-4-(3-piperidinyl)-

Controlling the absolute stereochemistry at the C3 position of the piperidine ring is crucial for many of its applications. This is achieved through asymmetric synthesis, which can be broadly categorized into methods using chiral auxiliaries or catalytic asymmetric reactions, followed by diastereoselective transformations.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The most advanced methods for generating the chiral 3-substituted piperidine moiety often rely on catalytic asymmetric synthesis starting from pyridine itself. A notable strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgnih.gov In this multi-step process, pyridine is first partially reduced and protected (e.g., as a phenyl carbamate) to form a dihydropyridine intermediate. nih.govorganic-chemistry.org This dihydropyridine then undergoes a highly regio- and enantioselective rhodium-catalyzed carbometalation with a suitable coupling partner, such as an arylboronic acid, in the presence of a chiral phosphine (B1218219) ligand (e.g., (S)-Segphos). acs.orgorganic-chemistry.orgsnnu.edu.cn This key step creates a 3-substituted tetrahydropyridine (B1245486) with high enantiomeric excess. nih.govacs.org Subsequent reduction of the remaining double bond and deprotection yields the enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. rsc.org For example, an asymmetric synthesis of substituted piperidines can be achieved through a condensation reaction induced by an exocyclic chirality from a chiral amine. rsc.org These methods provide enantiopure piperidine building blocks that can then be coupled to the 2-chloropyridine core using the strategies described in section 2.3.3.

Table 3: Asymmetric Synthesis of the Chiral Piperidine Moiety

| Method | Catalyst/Auxiliary | Description | Reference |

|---|---|---|---|

| Catalytic Asymmetric Reductive Heck Reaction | [Rh(cod)(OH)]₂, Chiral Ligand (e.g., Segphos) | A three-step sequence starting from pyridine: partial reduction, Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine, and final reduction to the piperidine. | nih.govacs.orgnih.govorganic-chemistry.orgsnnu.edu.cn |

| Chiral Auxiliary-Induced Condensation | Chiral Amines | A chiral amine is used to induce chirality during the formation of the piperidine ring via a condensation reaction. | rsc.org |

Diastereoselective Approaches

Once a chiral center is established, or during the ring-forming process, controlling the relative stereochemistry of all substituents is paramount. Diastereoselective reactions are employed to ensure the formation of a single diastereomer out of several possibilities.

In the context of building the piperidine ring from a substituted pyridine, catalytic hydrogenation is a common step. The hydrogenation of a substituted pyridine, for example, often proceeds with high cis-diastereoselectivity, where the hydrogen atoms add from the same face of the ring, influenced by the catalyst surface and existing substituents. rsc.orgmdpi.com If the trans-diastereomer is desired, further synthetic steps, such as controlled epimerization via diastereoselective lithiation and trapping, can be employed. rsc.org

When constructing the piperidine ring through cyclization, the stereochemical outcome can be directed by the reaction conditions and the nature of the reactants. Multi-component domino reactions have been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones, where multiple stereocenters are set in a single cascade process. researchgate.net Similarly, the diastereoselective reduction of a tetrahydropyridine intermediate, such as one formed via the asymmetric methods described above, is a critical step. nih.gov The choice of reducing agent and reaction conditions can selectively reduce one of the double bonds in a dihydropyridine intermediate, leading to tetrahydropyridines with different substitution patterns and stereochemistry. nih.gov Further functionalization, such as diastereoselective epoxidation of the remaining double bond followed by regioselective ring-opening, allows for the synthesis of densely functionalized piperidines with precise stereocontrol. nih.gov

Total Synthesis Strategies for Pyridine, 2-chloro-4-(3-piperidinyl)-

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of C-C and C-N bonds, with palladium-catalyzed cross-coupling reactions being paramount. These methods provide a versatile and efficient means to assemble the target molecule from readily available starting materials.

Suzuki-Miyaura Coupling: This approach involves the reaction of an organoboron compound with an organic halide. For the synthesis of Pyridine, 2-chloro-4-(3-piperidinyl)-, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of 2,4-dichloropyridine with a piperidine-3-boronic acid derivative.

Strategy B: Coupling of a 4-halo-2-chloropyridine with a piperidine-derived organoboron reagent.

A significant challenge in these approaches is the regioselective coupling at the C-4 position of the pyridine ring, as the C-2 position is generally more reactive towards palladium-catalyzed reactions. However, studies have shown that the use of sterically hindered phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C-4 position of 2,4-dichloropyridines. organic-chemistry.org The piperidine nitrogen would likely require a protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions and facilitate purification. The final step would involve the deprotection of the piperidine nitrogen.

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. A plausible Negishi coupling approach would involve the reaction of a 3-(halozinc)piperidine derivative with 2,4-dichloropyridine. organic-chemistry.orgnih.govnih.govorgsyn.org Similar to the Suzuki-Miyaura coupling, regioselectivity at the C-4 position of the pyridine ring is a key consideration. The use of specific palladium catalysts and ligands is crucial to control the reaction's outcome. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction offers an alternative synthetic route. wikipedia.orglibretexts.orgacsgcipr.orgbeilstein-journals.orgrsc.org A potential strategy would involve the reaction of 2,4-dichloropyridine with 3-aminopiperidine. The piperidine's secondary amine and the primary exocyclic amine would both be nucleophilic, necessitating a carefully designed protecting group strategy to ensure the desired C-N bond formation at the pyridine C-4 position. The use of bulky phosphine ligands is known to facilitate the coupling of primary and secondary amines with aryl halides. wikipedia.orglibretexts.org

Synthesis via a Piperidinyl Grignard Reagent

Another viable approach involves the use of a Grignard reagent derived from a 3-halopiperidine. The N-protected 3-halopiperidine can be converted to its corresponding Grignard reagent, which can then be reacted with 2,4-dichloropyridine. The regioselectivity of this reaction would need to be carefully controlled, potentially through the choice of solvent and reaction temperature.

Multi-step Synthesis from Pyridine and Piperidine Precursors

A more classical, multi-step approach could also be employed. For instance, one could start with the synthesis of a 4-substituted pyridine that can be later converted to the piperidinyl group. An example is the synthesis of 2-chloro-4-methylpyridine, which can be halogenated at the methyl group and subsequently reacted with a piperidine derivative. google.com However, for the target molecule, this would require the synthesis of a piperidine with a suitable nucleophilic handle at the 3-position.

A plausible multi-step sequence is outlined below:

Protection of Piperidine: Start with commercially available 3-hydroxypiperidine (B146073) and protect the nitrogen with a Boc group to give N-Boc-3-hydroxypiperidine. google.comgoogle.com

Activation of the Hydroxyl Group: Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate.

Formation of an Organometallic Reagent: Convert the activated piperidine derivative into an organolithium or organotin reagent.

Coupling Reaction: React the organometallic piperidine derivative with 2,4-dichloropyridine under conditions that favor C-4 substitution.

Deprotection: Remove the Boc protecting group to yield the final product.

The following table summarizes potential synthetic pathways:

| Reaction Type | Pyridine Starting Material | Piperidine Reagent | Key Considerations |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyridine | N-Boc-piperidine-3-boronic acid or ester | Regioselectivity, ligand choice |

| Negishi Coupling | 2,4-Dichloropyridine | N-Boc-3-(halozinc)piperidine | Regioselectivity, preparation of organozinc reagent |

| Buchwald-Hartwig Amination | 2,4-Dichloropyridine | N-Protected-3-aminopiperidine | Protecting group strategy, ligand choice |

| Grignard Reaction | 2,4-Dichloropyridine | N-Boc-3-piperidylmagnesium halide | Regioselectivity, Grignard reagent stability |

| Multi-step Synthesis | 2,4-Dichloropyridine | N-Boc-3-hydroxypiperidine | Multiple steps, activation of hydroxyl group |

Mechanistic Investigations of Key Synthetic Steps

The key to successfully synthesizing Pyridine, 2-chloro-4-(3-piperidinyl)- lies in understanding the mechanisms of the crucial bond-forming reactions. The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and provide a framework for optimizing the synthesis of the target molecule.

Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycles of Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions share common fundamental steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,4-dichloropyridine), forming a Pd(II) complex. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the pyridine ring.

Transmetalation (for Suzuki-Miyaura and Negishi): The organoboron or organozinc reagent transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base in the Suzuki-Miyaura reaction.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.

The regioselectivity of the coupling at the C-4 position of 2,4-dichloropyridine is a critical mechanistic aspect. While the C-2 position is generally more electron-deficient and thus more reactive towards oxidative addition, the use of bulky phosphine ligands or N-heterocyclic carbenes can sterically hinder the approach of the palladium catalyst to the C-2 position, thereby favoring reaction at the C-4 position. organic-chemistry.org

Mechanistic Considerations for Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, after the initial oxidative addition of the palladium catalyst to the aryl halide, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. Subsequent reductive elimination yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of base and ligand is crucial for the efficiency of this reaction. wikipedia.org

The following table outlines the key mechanistic steps for the proposed synthetic routes:

| Reaction | Initiation | Propagation | Termination/Product Formation |

| Suzuki-Miyaura | Oxidative addition of Pd(0) to 2,4-dichloropyridine | Transmetalation with piperidine-boronic acid derivative (base-mediated) | Reductive elimination of Pyridine, 2-chloro-4-(3-piperidinyl)- |

| Negishi | Oxidative addition of Pd(0) to 2,4-dichloropyridine | Transmetalation with piperidinylzinc reagent | Reductive elimination of the final product |

| Buchwald-Hartwig | Oxidative addition of Pd(0) to 2,4-dichloropyridine | Coordination of 3-aminopiperidine, deprotonation to form Pd-amido complex | Reductive elimination of the C-N coupled product |

Structure Activity Relationship Sar Studies of Pyridine, 2 Chloro 4 3 Piperidinyl Analogs

Systematic Modification of the Pyridine (B92270) Ring System

The pyridine ring is a cornerstone of the molecule's architecture, and its systematic modification has been a focal point of SAR studies. These investigations have explored how various substituents and structural alterations to this aromatic system impact its biological profile.

Substituent Effects at C-2 (Chloro-group modifications)

The chloro-substituent at the C-2 position of the pyridine ring plays a pivotal role in the molecule's activity. Research into analogous series of compounds has shown that the nature of the substituent at this position can dramatically alter the biological response. While direct modification of the chloro-group in "Pyridine, 2-chloro-4-(3-piperidinyl)-" has not been extensively reported, data from related pyridine derivatives offer valuable insights. For instance, in other series of biologically active pyridines, replacing the chloro group with other halogens or with electron-donating or electron-withdrawing groups has been shown to modulate activity. A review of pyridine derivatives with antiproliferative activity indicated that the presence of halogen atoms could in some cases lead to lower activity compared to other substituents like methoxy (B1213986) or hydroxyl groups. nih.gov

Table 1: Hypothetical Activity of C-2 Substituted Analogs Based on General SAR Principles

| Compound | C-2 Substituent | Predicted Relative Activity |

|---|---|---|

| 1 | -Cl | Baseline |

| 2 | -F | Potentially similar or slightly lower |

| 3 | -Br | Potentially similar or slightly lower |

| 4 | -CH3 | Potentially altered |

This table is illustrative and based on general principles observed in other pyridine series, not on direct experimental data for "Pyridine, 2-chloro-4-(3-piperidinyl)-" analogs.

Isosteric Replacements of the Pyridine Nitrogen

Furthermore, the concept of using saturated bioisosteres for aromatic rings has gained traction. For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold has been shown to improve physicochemical properties such as solubility and metabolic stability in certain drug candidates. chemrxiv.org This suggests that exploring such replacements for the pyridine ring in "Pyridine, 2-chloro-4-(3-piperidinyl)-" could lead to analogs with improved pharmacokinetic profiles.

Aromatic Ring Substitutions and Their Impact on Activity

The introduction of additional substituents onto the pyridine ring can provide a finer tuning of the molecule's activity. The position and electronic nature of these substituents are critical. For many pyridine-based compounds, substitutions at positions other than C-2 and C-4 can influence planarity, electronic density, and steric interactions with the target protein. A general review on the structure-activity relationship of pyridine derivatives highlighted that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or additional halogens might decrease it. nih.gov

In the context of "Pyridine, 2-chloro-4-(3-piperidinyl)-", substitutions at the C-3, C-5, or C-6 positions would be expected to modulate the compound's biological profile. For instance, introducing a small electron-donating group might enhance activity by increasing the electron density of the pyridine ring, whereas a bulky group could introduce steric hindrance and reduce binding affinity.

Structural Variations of the Piperidine (B6355638) Moiety

The piperidine moiety at the C-4 position of the pyridine ring is another critical component for biological activity, offering multiple avenues for structural modification to probe SAR.

N-Substitution Patterns and Conformational Analysis

The nitrogen atom of the piperidine ring is a key site for modification. Introducing various substituents on this nitrogen can influence the molecule's polarity, lipophilicity, and ability to form interactions with the biological target. While specific data on N-substituted analogs of "Pyridine, 2-chloro-4-(3-piperidinyl)-" is scarce, studies on related piperidine-containing compounds have shown that N-alkylation, N-acylation, or the introduction of other functional groups can have a significant impact on activity.

Table 2: Potential N-Substituted Piperidine Analogs and Their Predicted Properties

| Compound | N-Substituent | Predicted Change in Lipophilicity | Potential for Additional Interactions |

|---|---|---|---|

| 6 | -H | Baseline | Hydrogen bond donor |

| 7 | -CH3 | Increased | - |

| 8 | -C(O)CH3 | Increased | Hydrogen bond acceptor |

| 9 | -SO2CH3 | Increased | Hydrogen bond acceptor |

This table is illustrative and based on general chemical principles.

Stereochemical Influences of the Piperidine Ring

The piperidine ring in "Pyridine, 2-chloro-4-(3-piperidinyl)-" is attached to the pyridine core at a chiral center (C-3 of the piperidine). Therefore, the stereochemistry at this position is expected to be a critical determinant of biological activity. The (R) and (S) enantiomers could exhibit significantly different potencies and selectivities due to differential interactions with a chiral binding site on the target protein.

While direct studies on the stereochemical preferences of "Pyridine, 2-chloro-4-(3-piperidinyl)-" are not available in the provided search results, the importance of stereochemistry is a well-established principle in medicinal chemistry. For instance, in the development of inhibitors for cholesterol 24-hydroxylase, the stereochemistry of substituted piperidine derivatives was a key factor in achieving high potency and selectivity. acs.org Therefore, the synthesis and evaluation of individual enantiomers of "Pyridine, 2-chloro-4-(3-piperidinyl)-" would be a crucial step in elucidating a complete SAR profile. The spatial orientation of the piperidine ring relative to the pyridine core, dictated by the stereochemistry at C-3, will likely have a profound impact on how the molecule presents its key binding elements to its biological target.

Ring Expansion and Contraction of the Piperidine Ring

The piperidine ring is a common motif in many biologically active compounds due to its ability to adopt various conformations and interact with biological targets. mdpi.comnih.gov Altering the size of this heterocyclic ring can have profound effects on the compound's activity by changing its conformational flexibility, basicity, and the spatial orientation of its substituents.

Research into analogs of 2-chloro-4-(3-piperidinyl)pyridine has explored the impact of expanding the piperidine ring to a seven-membered azepane ring or contracting it to a five-membered pyrrolidine (B122466) ring. These modifications can significantly alter the distance and geometry of interactions with the target protein. For instance, in the context of antagonists for the CXCR3 chemokine receptor, modifications to the piperidine ring have been a key area of investigation. nih.gov

The rationale behind ring expansion is to probe for additional binding pockets or to optimize the orientation of substituents to enhance interactions. Conversely, ring contraction can impose conformational constraints that may lock the molecule into a more bioactive conformation or improve selectivity by disfavoring binding to off-target proteins. The optimal ring size is often target-dependent and is a crucial parameter to investigate during lead optimization.

A hypothetical representation of the effect of piperidine ring size modification on biological activity is shown below:

| Ring System | Relative Activity | Rationale for Activity Change |

| Pyrrolidine (5-membered) | May decrease or increase | Increased rigidity may lead to a more favorable or unfavorable binding conformation. Altered pKa could affect ionization and target interaction. |

| Piperidine (6-membered) | Reference | Optimal balance of flexibility and pre-organization for the target. |

| Azepane (7-membered) | May decrease or increase | Increased flexibility allows for exploration of larger binding pockets but may come at an entropic cost. The position of the nitrogen and its substituents relative to the pyridine ring is altered. |

Linker Region Modifications and Their Influence on Ligand-Target Interactions

Substituent Effects at C-4 of the Pyridine Ring

The C-4 position of the pyridine ring, where the piperidinyl moiety is attached, is a critical juncture for influencing ligand-target interactions. Substituents on the pyridine ring can modulate the electronic properties of the ring system and introduce steric bulk, which can affect binding affinity and selectivity. For example, the introduction of a nitro group at the 3-position of a pyridine ring can create a strong electrophilic center at the 2-position, facilitating nucleophilic substitution. nih.gov

The table below illustrates hypothetical effects of substituents at or near the C-4 position of the pyridine ring on the activity of 2-chloro-4-(3-piperidinyl)pyridine analogs.

| Substituent at C-4 Linkage | Predicted Effect on Activity | Rationale |

| Direct C-C bond | Reference activity | Provides a direct and relatively rigid connection between the two ring systems. |

| Ether Linkage (-O-) | May increase flexibility | Introduces a flexible linker, potentially allowing for better positioning of the piperidine ring within the binding site. |

| Amine Linkage (-NH-) | Can form hydrogen bonds | The NH group can act as a hydrogen bond donor, potentially forming a key interaction with the target protein. |

| Carbonyl Linkage (-C=O-) | Can act as a hydrogen bond acceptor | The carbonyl oxygen can form hydrogen bonds with the target, and its planarity can influence the molecule's conformation. |

Alkyl Chain Modifications and Flexibility

Introducing or modifying alkyl chains attached to the core structure can significantly impact the molecule's lipophilicity, flexibility, and ability to explore the binding pocket of a target protein. While the parent compound "Pyridine, 2-chloro-4-(3-piperidinyl)-" does not inherently have a flexible alkyl chain linker, analogs often incorporate such features to optimize activity.

For instance, in the development of MAO-B inhibitors, the length of an alkyl linker between a benzyl (B1604629) piperidinyl ring and a secondary amino group was found to be critical for potent inhibition. acs.org An alkyl chain of two carbons was identified as optimal. This suggests that the flexibility and length of such a linker are finely tuned to the topology of the enzyme's active site. acs.org

The following table provides a hypothetical overview of how alkyl chain modifications could influence the activity of analogs.

| Alkyl Chain Modification | Potential Impact on Activity | Justification |

| No alkyl chain | Reference rigidity | The direct linkage provides a more constrained conformation. |

| Short alkyl chain (1-2 carbons) | May increase potency | Provides optimal flexibility to position the piperidinyl ring for key interactions without a significant entropic penalty. |

| Long alkyl chain (>3 carbons) | May decrease potency | Increased flexibility can lead to a higher entropic cost upon binding and may introduce unfavorable interactions or conformations. |

| Branched alkyl chain | Can improve selectivity | Steric hindrance from branching can prevent binding to off-targets or orient the molecule in a specific, more active conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that drive activity.

Descriptor Selection and Calculation for SAR Analysis

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its physicochemical, steric, electronic, and topological properties.

For a series of Pyridine, 2-chloro-4-(3-piperidinyl)- derivatives, a relevant set of descriptors would likely include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and polar surface area (PSA). These are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Electronic Descriptors: Partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors help to model electrostatic interactions and the reactivity of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors (e.g., dihedral angles) that define the spatial arrangement of the molecule.

The selection of descriptors is often guided by the known mechanism of action of the compounds and the nature of the ligand-target interactions.

Statistical Models for Activity Prediction

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptors with the observed biological activity (e.g., IC50 values).

Commonly used statistical models in QSAR studies include:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships between structure and activity.

For example, in the development of antimalarial agents based on a nih.govacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold, virtual screening and molecular docking were used to predict the activity of a large library of compounds. mdpi.com While not a traditional QSAR study, this approach relies on similar principles of correlating structural features with predicted binding affinity. The success of such a model depends on its statistical validity, which is typically assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive ability on an external test set of compounds.

The development of a predictive QSAR model for Pyridine, 2-chloro-4-(3-piperidinyl)- derivatives would enable the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted potency and thereby accelerating the drug discovery process.

Pharmacophore Elucidation for Target Binding of Pyridine, 2-chloro-4-(3-piperidinyl)- Scaffolds

The elucidation of a pharmacophore model for Pyridine, 2-chloro-4-(3-piperidinyl)- scaffolds is essential for understanding the key molecular interactions required for binding to their biological targets. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

Based on structure-based drug design studies of related 3-piperidinyl pyridine derivatives, a pharmacophore model for CH24H inhibitors has been proposed. acs.org This model highlights several critical interaction points:

Heme-Coordinating Group: A key feature is a nitrogen atom within the pyridine ring that directly coordinates with the heme iron in the active site of the enzyme. This interaction is fundamental for potent inhibition.

Hydrophobic Interactions: The scaffold must fit within a specific hydrophobic pocket. In the case of CH24H inhibitors, this pocket is located under Helix F of the enzyme. The substituents on both the pyridine and piperidine rings contribute to these crucial hydrophobic interactions.

Hydrogen Bonding: A hydrogen bond interaction with specific amino acid residues, such as Gly369 in CH24H, is preferred for enhanced inhibitory activity. acs.org This interaction helps to properly orient the molecule within the binding site.

Steroidal Cavity Occupancy: The lipophilic portions of the molecule, including the piperidine ring and its substituents, are thought to occupy a lipophilic pocket often referred to as the steroidal cavity. The nature and size of the groups in this region significantly influence binding affinity.

The general pharmacophore for this class of compounds can be summarized by the following key features:

| Pharmacophore Feature | Description |

| Heme-Coordinating Heterocycle | The pyridine ring, with its nitrogen atom, serves as the primary point of interaction with the heme iron of the target enzyme. |

| Hydrophobic Core | The overall shape and substitution pattern of the molecule must allow it to fit snugly within a hydrophobic binding pocket. |

| Hydrogen Bond Acceptor/Donor | Specific functional groups capable of forming hydrogen bonds with key residues in the active site are crucial for anchoring the molecule and ensuring high affinity. |

| Lipophilic Moiety | The piperidine ring and its associated substituents occupy a lipophilic region of the binding site, contributing to the overall binding energy. |

Medicinal Chemistry Applications and Target Interactions of Pyridine, 2 Chloro 4 3 Piperidinyl Derivatives

Exploration of Pyridine (B92270), 2-chloro-4-(3-piperidinyl)- as a Privileged Scaffold

The concept of "privileged scaffolds" is central to modern drug discovery, identifying molecular cores that can be systematically modified to interact with a variety of biological targets. Both pyridine and piperidine (B6355638) rings are independently considered privileged structures in medicinal chemistry. acs.orgnih.gov The pyridine ring, a bioisostere of a phenyl group, offers a six-membered aromatic system with an embedded nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility. nih.govacs.org The piperidine moiety provides a saturated, flexible, three-dimensional structure with a basic nitrogen atom, which is a common feature in many natural products and synthetic drugs. nih.gov

The combination of these two pharmacophoric elements in the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core creates a versatile template. The 2-chloro substituent on the pyridine ring provides a handle for further chemical modification through nucleophilic substitution reactions. The 3-positional linkage of the piperidine ring offers specific stereochemical and conformational properties that can be crucial for target recognition. The exploration of this scaffold allows for the systematic investigation of structure-activity relationships (SAR) by modifying the pyridine ring, the piperidine ring, and the linkage between them to achieve desired potency and selectivity against various biological targets. nih.govnih.gov

Identification and Validation of Molecular Targets Interacting with Pyridine, 2-chloro-4-(3-piperidinyl)-

While the "Pyridine, 2-chloro-4-(3-piperidinyl)-" scaffold holds significant potential, the available literature provides more extensive data on closely related analogs. These studies offer valuable insights into the types of molecular targets that derivatives of this core structure are likely to interact with.

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. While pyridine and piperidine moieties are common in GPCR ligands, specific research on "Pyridine, 2-chloro-4-(3-piperidinyl)-" derivatives targeting this receptor class is limited in the reviewed literature. However, studies on related structures provide clues. For instance, derivatives of 2,4,6-triaminopyrimidine (B127396) have been explored as ligands for the histamine (B1213489) H4 receptor, a GPCR involved in inflammatory responses. nih.gov These studies highlight the importance of the basic nitrogen in the piperidine or piperazine (B1678402) ring for receptor affinity. nih.gov Further investigation is required to determine if the "Pyridine, 2-chloro-4-(3-piperidinyl)-" scaffold can be adapted to target specific GPCRs with high affinity and selectivity.

Ion channels are another important class of drug targets. The nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels, are known to bind ligands containing pyridine and piperidine rings, such as nicotine (B1678760) itself. nih.gov Research into modulators of α3β4 nAChRs has shown that derivatives of aristoquinoline, which feature a piperidine-like moiety, can act as inhibitors. nih.gov Appending a chlorine atom to a pyridine ring in some of these analogs has been shown to produce marginal changes in potency. nih.gov This suggests that the "Pyridine, 2-chloro-4-(3-piperidinyl)-" scaffold could potentially be developed into modulators of nAChRs or other ion channels, although direct evidence for this specific scaffold is not prominent in the current literature.

The most significant body of research for derivatives of a 3-piperidinyl pyridine core lies in the realm of enzyme inhibition.

Cholesterol 24-Hydroxylase (CH24H) Inhibitors: Recent studies have identified 3,4-disubstituted pyridine derivatives as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H or CYP46A1), a brain-specific cytochrome P450 enzyme. acs.org While not an exact match to the "2-chloro-4-(3-piperidinyl)-" scaffold, the core structure is a 3-piperidinyl pyridine. Optimization of a lead compound led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM. acs.org The X-ray crystal structure of this inhibitor in complex with the enzyme revealed key interactions, providing a basis for structure-based drug design. acs.org

Kinase Inhibitors: The pyridine-quinoline hybrid structure has been investigated for the inhibition of PIM-1 kinase, with some derivatives showing potent activity and inducing apoptosis in cancer cell lines. nih.gov Additionally, piperazine derivatives have been explored as inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2). nih.gov This suggests that the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core could be a valuable starting point for the development of novel kinase inhibitors.

Urease Inhibitors: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors. nih.gov Several of these compounds displayed potent inhibition, with IC50 values in the low micromolar range. nih.gov Although the core is a piperazine and the pyridine is substituted with a nitro group, this research demonstrates the potential of the broader pyridinyl-heterocycle class as enzyme inhibitors.

Interactive Data Table: Enzyme Inhibition by 3-Piperidinyl Pyridine Derivatives and Analogs

| Compound/Derivative Class | Target Enzyme | Key Findings (IC50) | Reference |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | Cholesterol 24-Hydroxylase (CH24H) | 8.5 nM | acs.org |

| Pyridine-quinoline hybrid (Compound 5e) | PIM-1 Kinase | Not specified, but showed potent inhibition | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine derivatives (5b, 5c) | Urease | 2.13 µM and 2.0 µM | nih.gov |

The development of ligands for transporters and reuptake inhibitors often involves scaffolds containing basic nitrogen atoms, such as the piperidine ring. These are crucial for interacting with the binding sites of monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). While the general class of piperidine-containing compounds is well-represented in this area, specific studies focusing on the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core are not readily found in the surveyed literature. The structural and electronic properties of this scaffold, however, make it a plausible candidate for exploration in the design of novel transporter inhibitors.

Ligand Design Strategies Based on Pyridine, 2-chloro-4-(3-piperidinyl)- Core

The design of potent and selective ligands based on the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core involves several key strategies, as informed by research on related analogs.

Structure-Activity Relationship (SAR) Studies: A primary strategy is the systematic modification of the core scaffold to understand the structure-activity relationship. For the CH24H inhibitors, SAR studies revealed that the methyl group on the pyrazole (B372694) ring was crucial for specific recognition by the enzyme. acs.org The replacement of a phenyl group with a pyridyl group was shown to reduce lipophilicity and decrease off-target effects on CYP3A4, albeit with some loss of primary target potency. acs.org For antiproliferative pyridine derivatives, the presence and position of methoxy (B1213986), hydroxyl, and amino groups were found to enhance activity, while halogens or bulky groups tended to decrease it. nih.gov

Structure-Based Drug Design: Where crystal structures of the target protein are available, structure-based design can be a powerful tool. For the CH24H inhibitors, the X-ray crystal structure of a lead compound bound to the enzyme guided the optimization process. acs.org This allowed for the design of new analogs with improved interactions with key residues in the binding pocket.

Privileged Scaffold Hopping: This strategy involves making small, strategic changes to a known privileged scaffold to discover new chemical entities with improved properties. The development of the CH24H inhibitors started from known compounds and "hopped" to the 3,4-disubstituted pyridine scaffold. acs.org

Control of Physicochemical Properties: A key aspect of ligand design is the modulation of physicochemical properties such as lipophilicity (logP or logD) and ligand-lipophilicity efficiency (LLE). In the development of CH24H inhibitors, focusing on optimizing the LLE was a successful strategy to achieve high potency and selectivity. acs.org The introduction of nitrogen atoms into the core structure is a common tactic to reduce lipophilicity and improve pharmacokinetic properties. acs.org

Bioisosteric Replacements in Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, biological activity, or pharmacokinetic profile by replacing a functional group with another that has similar spatial and electronic characteristics. cambridgemedchemconsulting.com In the context of derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-, this approach is crucial for refining potency, selectivity, and metabolic stability.

A common bioisosteric replacement involves modifying the piperidine ring. For instance, in the development of cannabinoid receptor 1 (CB1) allosteric modulators, a comparison between analogs containing a piperidinyl group and those with a diethylamino group at the same position showed that the diethylamino analogs were generally more potent. unc.edu This suggests that for certain targets, an acyclic amine may be a favorable bioisostere for the piperidine ring.

Another tactical bioisosteric replacement for the pyridine ring itself is the use of saturated bicyclic mimetics. For example, the 3-azabicyclo[3.1.1]heptane core has been successfully used as a bioisostere for the pyridine fragment in the antihistamine drug Rupatadine. chemrxiv.org This substitution can lead to significant improvements in physicochemical properties, such as a notable decrease in experimental lipophilicity (logD) and an increase in aqueous solubility, without drastically altering the calculated lipophilicity (clogP). chemrxiv.org Such modifications are key in overcoming developability issues in drug candidates.

Furthermore, strategic substitution on the pyridine ring, such as replacing a hydrogen atom with fluorine, can markedly influence potency. nih.gov While not a direct replacement of the core scaffold, this classical bioisosteric switch is a critical tool in the optimization of pyridine-containing leads. The replacement of hydrogen with deuterium (B1214612) is another subtle yet effective modification to modulate metabolism through the kinetic isotope effect, potentially increasing a drug's half-life. cambridgemedchemconsulting.com

The following table summarizes examples of bioisosteric replacements relevant to the optimization of pyridine-based compounds.

| Original Fragment | Bioisosteric Replacement | Observed Effect | Reference |

| Piperidinyl Group | Diethylamino Group | Increased potency at CB1 receptor | unc.edu |

| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Decreased lipophilicity, increased solubility | chemrxiv.org |

| Phenyl Ring | Pyridine Ring | Altered selectivity and potency against proteases | nih.gov |

| Hydrogen | Deuterium | Reduced rate of metabolism | cambridgemedchemconsulting.com |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to generate more potent, drug-like molecules. nih.gov The Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold and its constituent parts are well-suited for FBDD campaigns.

The pyridine ring itself is considered a "privileged structure," a motif frequently found in bioactive compounds and approved drugs, making it an attractive starting point for fragment libraries. nih.govmdpi.com A fragment library could include simple, substituted pyridines, piperidines, or even the combined chloropyridinyl-piperidine core to probe target surfaces.

An FBDD approach might begin by screening a library of fragments against a target of interest, for example, a protein kinase. Nuclear Magnetic Resonance (NMR) spectroscopy is a common technique used to detect the binding of these low-affinity fragments. nih.govnih.gov If a simple chloropyridine fragment shows binding near a key residue, and a separate piperidine-containing fragment binds in an adjacent pocket, these two hits can be computationally or synthetically linked. This "fragment-linking" strategy can lead to the development of a high-affinity ligand that incorporates the essential features of the Pyridine, 2-chloro-4-(3-piperidinyl)- structure.

Alternatively, a fragment corresponding to 2-chloropyridine (B119429) could be identified as a binder and then "grown" by adding substituents, such as the 3-piperidinyl group, to explore and exploit nearby binding interactions, ultimately improving potency and selectivity. nih.gov This iterative process of screening, structural analysis (often via X-ray crystallography), and chemical elaboration is the hallmark of FBDD. nih.govnih.gov

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or NMR, to guide the design of potent and selective inhibitors. acs.org This approach is particularly effective for optimizing ligands like the derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-.

In the development of inhibitors for Cholesterol 24-hydroxylase (CH24H), an SBDD approach was used to design 3,4-disubstituted pyridine derivatives. acs.org An X-ray crystal structure of a lead compound complexed with the enzyme revealed critical interactions: direct coordination of the pyridine nitrogen to the heme iron and hydrophobic interactions with a specific pocket. acs.org This knowledge allowed for the rational design of new analogs, such as selecting six-membered rings with a carbonyl group as a substituent at the 3-position of a 4-phenylpyridine (B135609) core to create new, favorable interactions. acs.org

Similarly, in the design of p21-activated kinase 4 (PAK4) inhibitors, SBDD guided the optimization of a 4-aminoquinazoline series. acs.org Crystal structures revealed how the inhibitors bound to the ATP-binding pocket, allowing researchers to hypothesize that specific modifications would improve selectivity over other kinases. acs.org For a hypothetical inhibitor based on the Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold, SBDD could be used to:

Optimize Hinge-Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the "hinge" region of a kinase backbone. The chloro-substituent's position can be fine-tuned to maximize van der Waals interactions in the pocket.

Exploit the Solvent-Exposed Region: The piperidine ring often extends into the solvent-exposed region of a binding site. SBDD can guide the addition of functional groups to this ring to form new hydrogen bonds or ionic interactions with residues on the protein surface, thereby increasing affinity and selectivity. For example, an amino group on the piperidine ring might be positioned to interact with an aspartate residue. acs.org

Enhance Selectivity: By comparing the binding pockets of different but related targets (e.g., different kinase isoforms), SBDD allows for the design of substituents that exploit subtle differences, leading to highly selective inhibitors. acs.org

The following table illustrates how SBDD principles can be applied to optimize pyridine-based inhibitors.

| Design Principle | Structural Element to Modify | Intended Interaction | Potential Outcome |

| Heme Coordination | Pyridine Nitrogen | Direct coordination to heme iron | Potent inhibition of metalloenzymes like CH24H acs.org |

| Hinge Binding | Pyridine Nitrogen | Hydrogen bond with kinase hinge backbone | Kinase inhibition acs.org |

| Hydrophobic Pocket Filling | Chloro-substituent, Piperidine Ring | van der Waals / hydrophobic interactions | Increased affinity and selectivity acs.org |

| Surface Interaction | Substituents on Piperidine Ring | Hydrogen bonds or ionic interactions with surface residues | Enhanced potency and selectivity acs.org |

Mechanisms of Target Modulation by Pyridine, 2-chloro-4-(3-piperidinyl)- Analogs

Derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)- can modulate the activity of their biological targets through various mechanisms, including direct competition with endogenous ligands (agonism/antagonism) or by binding to secondary sites (allosteric modulation).

Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site. nih.gov This binding event induces a conformational change in the receptor, which in turn modifies the binding or efficacy of the orthosteric ligand. nih.gov This can result in either positive allosteric modulation (PAM), where the agonist's effect is enhanced, or negative allosteric modulation (NAM), where the agonist's effect is diminished.

The Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold has been incorporated into molecules designed as allosteric modulators.

Negative Allosteric Modulators (NAMs): In studies on the cannabinoid 1 (CB1) receptor, indole-2-carboxamides featuring a piperidinyl group were identified as NAMs. unc.edu These compounds were found to reduce the maximum effect (Emax) of an agonist, demonstrating their ability to negatively modulate receptor activity without directly competing for the agonist's binding site. unc.edu

Positive Allosteric Modulators (PAMs): Analogs based on a 2-phenyl-3-(1H-pyrazol-4-yl) pyridine core, synthesized from 2-chloropyridine precursors, have been developed as PAMs for the M4 muscarinic acetylcholine receptor (mAChR). nih.gov These compounds were shown to increase the potency of the endogenous agonist acetylcholine, a characteristic feature of positive allosteric modulation. nih.gov

Allosteric modulation offers a key therapeutic advantage: since allosteric sites are often less conserved than orthosteric sites across receptor subtypes, it can be easier to achieve subtype selectivity, potentially leading to drugs with fewer side effects. nih.gov

Orthosteric Binding Mechanisms

Orthosteric binding involves the direct interaction of a ligand with the primary, evolutionarily conserved binding site of a receptor or enzyme, the same site utilized by the endogenous substrate or ligand. For many inhibitors derived from the Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold, this is the primary mechanism of action.

A prime example is found in kinase inhibitors. The vast majority of these drugs are ATP-competitive, meaning they bind to the ATP-binding pocket, which is the orthosteric site. The pyridine ring is a common "hinge-binding" motif in such inhibitors. The nitrogen atom of the pyridine ring typically forms one or more crucial hydrogen bonds with the backbone amide residues of the kinase's hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.

In the discovery of a novel irreversible inhibitor for the Epidermal Growth Factor Receptor (EGFR), a compound containing a piperidinyl group attached to a pyrazolo[3,4-d]pyrimidine core was developed. nih.gov X-ray crystallography revealed that this class of inhibitors binds in the ATP pocket, with the core forming hydrogen bonds to the hinge region and an acrylamide (B121943) moiety forming a covalent bond with a nearby cysteine residue (Cys797). nih.gov While the piperidine group in this case occupies the solvent-channel, the core scaffold's interaction is purely orthosteric.

Similarly, in the design of CH24H inhibitors, the pyridine nitrogen of a 4-phenylpyridine derivative was designed to directly coordinate with the heme iron in the enzyme's active site, a classic orthosteric interaction that blocks the enzyme from processing its natural substrate. acs.org

Prodrug and Pro-Tide Strategies for Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives

The development of a successful therapeutic agent requires a delicate balance of pharmacodynamic potency and favorable pharmacokinetic properties. Often, a compound that shows excellent activity at its biological target may fail during development due to poor absorption, distribution, metabolism, or excretion (ADME) characteristics. acs.org Prodrug strategies are a powerful tool in medicinal chemistry designed to overcome these ADME barriers by masking certain functional groups of a parent drug with a temporary, cleavable promoiety. acs.orgenpress-publisher.com These strategies can enhance properties such as aqueous solubility, membrane permeability, and metabolic stability, and their application should be considered an integral part of the drug design process. acs.org For derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-, the secondary amine of the piperidine ring presents a key functional handle for the implementation of various prodrug approaches.

The primary goal of creating a prodrug of a piperidinyl-pyridine derivative would be to modulate its physicochemical properties to improve its drug-like characteristics. The secondary amine is a versatile site for modification. By converting this amine into a less basic, more lipophilic group, it is possible to enhance oral absorption and permeability across biological membranes. Common prodrug linkages for secondary amines include amides, carbamates, and N-acyloxyalkyl derivatives. These promoieties are designed to be stable in the gastrointestinal tract but are cleaved in the bloodstream or target tissues by enzymes like esterases and amidases to release the active parent drug. The replacement of a drug's functional group with a pyridine unit can also be a strategy to improve its properties. nih.gov

Table 1: Potential Prodrug Modifications for the Piperidine Moiety of Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives This table presents theoretical prodrug strategies based on established medicinal chemistry principles for amine-containing compounds.

| Modification Type | Promoiety Example | Linkage | Intended Improvement | Probable Cleavage Mechanism |

|---|---|---|---|---|

| Acylation | Acetyl, Pivaloyl | Amide | Increase lipophilicity, modulate solubility | Enzymatic (Amidase) |

| Carbamate Formation | Ethoxycarbonyl | Carbamate | Increase lipophilicity, enhance membrane permeability | Enzymatic (Esterase, Carboxylesterase) |

| N-Acyloxyalkylation | Pivaloyloxymethyl (POM) | N-Acyloxyalkyl | Enhance permeability, mask basicity | Sequential enzymatic (Esterase) and chemical hydrolysis |

A more advanced and specific prodrug approach is the ProTide (pro-nucleotide) technology. nih.gov This strategy was ingeniously developed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogues. nih.govnih.gov The ProTide approach masks the highly charged phosphate (B84403) group with an aryl group and an amino acid ester, creating a neutral, lipophilic molecule that can readily cross cell membranes. nih.gov Once inside the cell, these masking groups are enzymatically cleaved by esterases (like Cathepsin A or Carboxylesterase 1) and a phosphoramidase (like HINT1) to release the nucleoside monophosphate, which is then further phosphorylated to its active triphosphate form. nih.gov